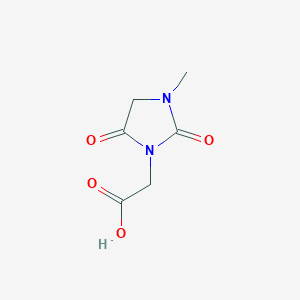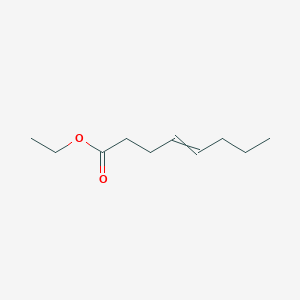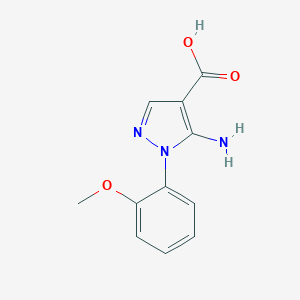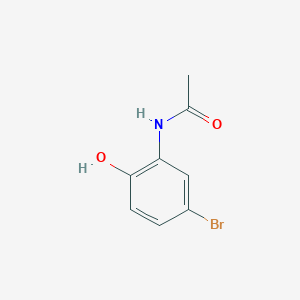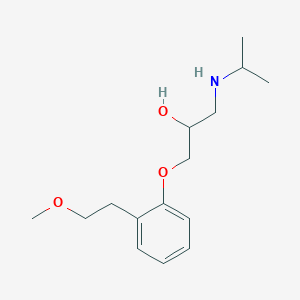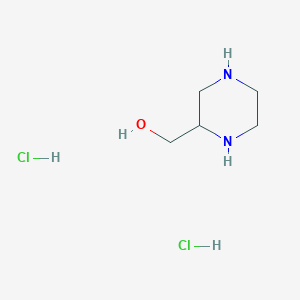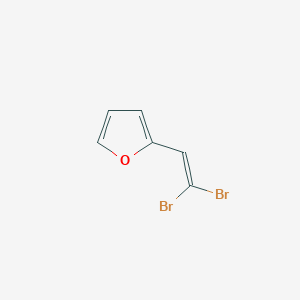
2-(2,2-Dibromovinyl)furan
Vue d'ensemble
Description
“2-(2,2-Dibromovinyl)furan” is a chemical compound with the empirical formula C6H4Br2O . It is a solid substance and has a molecular weight of 251.90 .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dibromovinyl)furan” consists of a furan ring with a dibromovinyl group attached to it . The SMILES string representation of this compound is Br\\C(Br)=C/c1ccco1 .
Physical And Chemical Properties Analysis
“2-(2,2-Dibromovinyl)furan” is a solid substance . Its molecular formula is C6H4Br2O and it has a molecular weight of 251.903 .
Applications De Recherche Scientifique
Biobased Polyesters Synthesis
2,5-Bis(hydroxymethyl)furan, a compound closely related to the furan family, has been utilized as a biobased rigid diol for the enzymatic synthesis of novel furan polyesters. These polyesters exhibit promising properties for various applications, thanks to their environmentally friendly nature and the potential for replacing petroleum-based polymers (Jiang et al., 2014).
Advanced Organic Synthesis
Furan derivatives, including those related to 2-(2,2-Dibromovinyl)furan, have been used in the synthesis of complex organic compounds. For instance, a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives showcases the versatility of furan compounds in organic synthesis (Haines et al., 2011).
Optoelectronics Applications
Highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives have been synthesized for use in optoelectronics. These compounds demonstrate significant potential as materials for organic light-emitting devices (OLEDs), highlighting the role of furan derivatives in the development of advanced electronic materials (Bosiak et al., 2012).
Plasticization of Poly (Vinyl Chloride)
Bio-based furan-based plasticizers derived from furandicarboxylic acid have been developed as safer alternatives to traditional plasticizers. These furan-based plasticizers exhibit lower toxicity, good compatibility with PVC, and lower migration rates, making them suitable for industrial applications (Zhuang et al., 2020).
Antimicrobial Applications
Compounds such as 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) have shown antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The mode of action involves reactivity with thiol groups, leading to protein damage and antimicrobial effects (Allas et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,2-dibromoethenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQAUMWQPCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446159 | |
| Record name | 2-(2,2-dibromovinyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dibromovinyl)furan | |
CAS RN |
100074-10-0 | |
| Record name | 2-(2,2-dibromovinyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

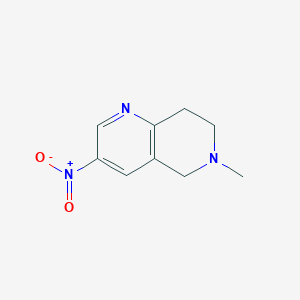
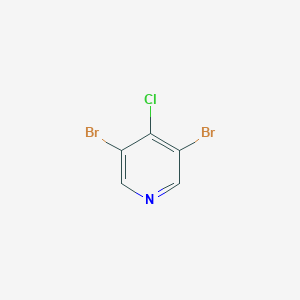
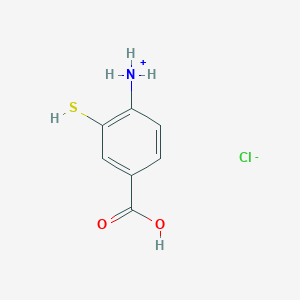
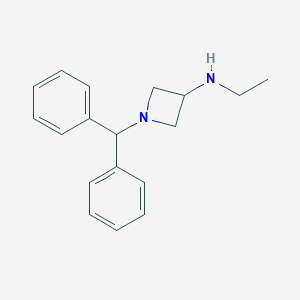
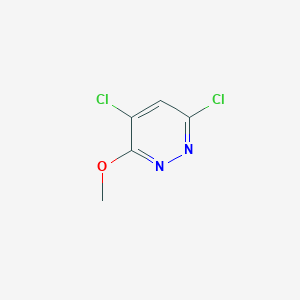
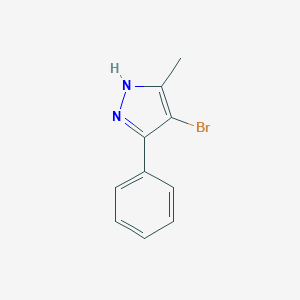
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
